molecular formula C11H20N4O B2887523 N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine CAS No. 1340169-79-0

N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine

Cat. No.: B2887523
CAS No.: 1340169-79-0
M. Wt: 224.308
InChI Key: JYGNWOJOJUJRKU-UHFFFAOYSA-N
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Description

N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.308. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization

This compound has been studied for its potential in pharmacological contexts. For instance, a closely related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrates high affinity as a κ-opioid receptor (KOR) antagonist. It exhibits selectivity for KORs over μ-opioid receptors and negligible affinity for δ-opioid receptors. This specificity suggests potential therapeutic applications in depression and addiction disorders by modulating opioid receptor activity (Grimwood et al., 2011).

Catalysis and Synthesis

Another area of application involves the synthesis and catalytic properties of related compounds. Research into Ru complexes containing similar pyrrolidine structures shows potential for heterogeneous catalyst systems in olefin epoxidation (Dakkach et al., 2014). These studies contribute to the development of efficient catalytic processes in organic synthesis, emphasizing the versatility of pyrrolidine-based structures in catalysis.

Heterocyclic Compound Synthesis

The compound has also inspired synthetic routes towards various heterocyclic structures, such as oxadiazoles and thiadiazoles, which are significant in medicinal chemistry for their antimicrobial and anticancer properties. A study highlighted the synthesis of oxadiazole analogues demonstrating antiproliferative and antimicrobial activities, indicating the utility of these compounds in drug development processes (Ahsan & Shastri, 2015).

Drug Metabolism

Moreover, research on related molecules explores their metabolism, such as the identification of unusual N-acetylglucosamine conjugates, showcasing the complexity of drug metabolism and the potential for novel metabolic pathways (Johnson et al., 2008).

Future Directions

The future directions for research on “N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Properties

IUPAC Name

N-methyl-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-8(2)11-13-10(14-16-11)7-15(3)9-4-5-12-6-9/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGNWOJOJUJRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CN(C)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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